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Compound of Interest

Compound Name: Barusiban

Cat. No.: B1609675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Barusiban (development code FE-200440) is a synthetic, non-peptide, selective antagonist of

the oxytocin receptor (OTR).[1][2] It was developed by Ferring Pharmaceuticals and

investigated primarily for its potential as a tocolytic agent to manage preterm labor.[1]

Barusiban is recognized as one of the most potent and selective OTR antagonists identified.

[1] Despite promising preclinical data, it did not demonstrate efficacy in clinical trials for

preventing preterm birth and its development for this indication was discontinued.[1][3] This

guide provides a comprehensive overview of the chemical structure, properties, mechanism of

action, and key experimental findings related to Barusiban.

Chemical Structure and Physicochemical Properties
Barusiban is a synthetic cyclic hexapeptide.[2] Its chemical identity and known

physicochemical properties are summarized in the tables below.
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Identifier Value

IUPAC Name

(4S,7S,10S,13S,16R)-N-[(2S)-5-Amino-1-

hydroxy-2-pentanyl]-7-(2-amino-2-oxoethyl)-10-

[(2R)-2-butanyl]-13-sec-butyl-16-(1H-indol-3-

ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-

thia-5,8,11,14,17-pentaazacycloicosane-4-

carboxamide[3]

CAS Number 285571-64-4[3]

Molecular Formula C₄₀H₆₃N₉O₈S[3]

Synonyms FE-200440[4]

Physicochemical Properties
Property Value

Molar Mass 830.06 g·mol⁻¹[3]

Appearance White to off-white lyophilized powder[4]

Solubility Soluble in aqueous buffers and DMSO[4]

Storage
Store at -20°C, protected from moisture and

light[4]

Mechanism of Action
Barusiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein

coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the uterus

(myometrium).[4][5]

The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to

uterine contractions. This process is primarily mediated through the Gq protein/phospholipase

C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3

binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium

ions (Ca²⁺) into the cytoplasm.[5][6] The increased intracellular Ca²⁺ concentration leads to the
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activation of calmodulin and subsequently myosin light-chain kinase (MLCK), which

phosphorylates myosin, resulting in myometrial cell contraction.[5]

Barusiban competitively binds to the OTR, preventing the binding of endogenous oxytocin and

thereby inhibiting this signaling cascade and subsequent uterine contractions.[4] It exhibits a

high affinity for the human OTR, with a reported Ki value of 0.8 nM.[7] A key feature of

Barusiban is its high selectivity for the OTR over the structurally related vasopressin V1a

receptor, showing an approximately 300-fold higher affinity for the OTR.[8] This selectivity is

significant as it minimizes potential off-target effects related to vasopressin receptor

antagonism.
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Caption: Simplified signaling pathway of oxytocin-induced myometrial contraction and its
inhibition by Barusiban. (Max Width: 760px)

Pharmacological Studies
In Vitro Studies
The inhibitory effect of Barusiban on oxytocin-induced uterine contractions has been

demonstrated in isolated human myometrial tissues.

Experimental Protocol: Myometrial Strip Contractility Assay[9][10]

Tissue Source: Myometrial biopsies were obtained from women undergoing Cesarean

section at both preterm (30-36 weeks) and term (38-41 weeks) gestation.
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Preparation: The tissue was dissected into longitudinal strips (approximately 2x2x10 mm).

Apparatus: Strips were mounted in organ baths containing Krebs-Ringer solution, maintained

at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.

Measurement: Isometric tension was recorded using force-displacement transducers.

Procedure: After an equilibration period, cumulative concentration-response curves to

oxytocin were generated. This was repeated in the presence of increasing concentrations of

Barusiban (2.5, 25, and 250 nM) or the reference compound, atosiban.

Analysis: The potency of the antagonists was determined by calculating the pA2 value, which

represents the negative logarithm of the antagonist concentration that necessitates a two-

fold increase in the agonist concentration to elicit the original response.

Results: Barusiban demonstrated a concentration-dependent inhibition of oxytocin-induced

contractions in myometrial tissue from both preterm and term pregnancies.[9] The calculated

pA2 values indicated that Barusiban is a highly potent oxytocin antagonist, with a potency at

least comparable to, or greater than, atosiban in this in vitro setting.[9][10]

Tissue Source Barusiban (pA2) Atosiban (pA2)

Preterm Myometrium 9.76[9] 7.86[9]

Term Myometrium 9.89[9] 7.81[9]

In Vivo Animal Studies
Preclinical studies in a cynomolgus monkey model of preterm labor provided significant insights

into the pharmacokinetics and pharmacodynamics of Barusiban.

Experimental Protocol: Cynomolgus Monkey Model of Preterm Labor[11][12]

Animal Model: Surgically instrumented, time-mated pregnant cynomolgus monkeys.

Instrumentation: Telemetry devices were implanted to allow for continuous monitoring of

intrauterine pressure (IUP) and electromyographic (EMG) activity.
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Induction of Contractions: A continuous intravenous infusion of oxytocin was administered to

simulate preterm labor by inducing stable uterine contractions.

Treatment: Once stable contractions were established, animals received either Barusiban or

atosiban via intravenous bolus or continuous infusion at various doses.

Data Collection: IUP was recorded telemetrically to quantify the frequency and intensity of

uterine contractions. Blood samples were collected to determine the pharmacokinetic profiles

of the drugs.
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Caption: Experimental workflow for the in vivo evaluation of Barusiban in a cynomolgus
monkey model of preterm labor. (Max Width: 760px)
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Pharmacodynamic Results: Both Barusiban and atosiban were highly effective, achieving 96-

98% inhibition of oxytocin-induced intrauterine pressure.[12] However, Barusiban was found to

be three to four times more potent than atosiban.[12] A key differentiating factor was the

duration of action; Barusiban's effects lasted for over 13-15 hours, compared to 1-3 hours for

atosiban.[12] The tocolytic effect of Barusiban was also shown to be reversible with a high-

dose infusion of oxytocin.[12]

Pharmacokinetic Results: The superior duration of action of Barusiban was attributed to its

more favorable pharmacokinetic profile compared to atosiban, characterized by a longer half-

life and lower clearance.

Parameter Barusiban Atosiban

Half-life (t₁/₂) 1.5–2.6 hours[11] 0.5–0.7 hours[11]

Clearance (CL) 25–66 ml·h⁻¹·kg⁻¹[11] 539–936 ml·h⁻¹·kg⁻¹[11]

Volume of Distribution (Vd) 70–159 ml·kg⁻¹[11] 359–640 ml·kg⁻¹[11]

Placental Transfer: Studies investigating the placental transfer of Barusiban found it to be

limited. In cynomolgus monkeys, the fetal plasma concentration of Barusiban was

approximately 9.1% of the maternal concentration.[13] An ex vivo human cotyledon perfusion

model showed a similar transfer rate of 9.3-11.0%.[13]

Clinical Trials
Preterm Labor
A phase 2, randomized, double-blind, placebo-controlled trial was conducted to evaluate the

efficacy of Barusiban in women with threatened preterm labor.[3][14]

Study Design: 163 pregnant women between 34 and 36 weeks of gestation with signs of

preterm labor were randomized to receive a single intravenous bolus of Barusiban (at doses

of 0.3, 1, 3, or 10 mg) or a placebo.[3]

Primary Endpoint: The percentage of women who did not deliver within 48 hours of

administration.[3]
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Results: The trial failed to meet its primary endpoint. There was no significant difference in

the rate of delivery within 48 hours between any of the Barusiban groups and the placebo

group.[3][14] Barusiban did not reduce the number of uterine contractions compared to

placebo.[3] The safety profile was comparable to placebo for the mother, fetus, and neonate.

[3][14]

Treatment Group % Not Delivered within 48h

Placebo 72%[3]

Barusiban (all doses) 65-88%[3]

In Vitro Fertilization (IVF)
Given its ability to reduce uterine contractility, Barusiban was also investigated as a potential

agent to improve embryo implantation rates during IVF procedures by creating a more

quiescent uterine environment.[4] However, comprehensive clinical data supporting its efficacy

in this application are limited.

Conclusion
Barusiban is a potent and highly selective oxytocin receptor antagonist with a long duration of

action demonstrated in preclinical models. While it showed significant promise in in vitro and in

vivo studies for inhibiting uterine contractions, it ultimately failed to demonstrate clinical efficacy

in the treatment of preterm labor. Its development for this indication has been halted. The

extensive preclinical characterization of Barusiban, however, provides valuable data for the

ongoing development of oxytocin receptor modulators for various therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1609675?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

